1,2,4-Benzotriazin-3-ylmethanol

Description

Historical Development of 1,2,4-Benzotriazine (B1219565) Chemistry

The study of 1,2,4-benzotriazines dates back to the late 19th century. The first synthesis of the 1,2,4-benzotriazine core structure was reported by Bischler in 1889. scispace.comresearchgate.net Since this initial discovery, the field has evolved significantly, with the development of numerous new synthetic methodologies. scispace.comrsc.orgrsc.org Early work focused on understanding the fundamental reactivity of the ring system. However, the discovery of potent biological activities in its derivatives has led to a surge in research over the past few decades, aiming to create novel compounds with therapeutic and industrial applications. scispace.comresearchgate.net

Structural Features and Nomenclature of the 1,2,4-Benzotriazine Scaffold

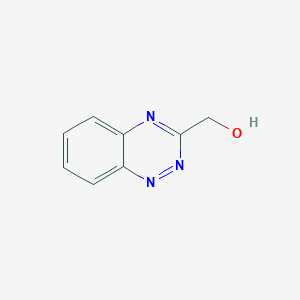

The 1,2,4-benzotriazine scaffold consists of a benzene (B151609) ring fused to a 1,2,4-triazine (B1199460), a six-membered ring with three nitrogen atoms at positions 1, 2, and 4. This fusion results in a bicyclic, heteroaromatic system. The numbering of the ring system follows standard IUPAC conventions, starting from the nitrogen atom not involved in the ring fusion and proceeding around the ring. researchgate.net

The core structure is generally planar, featuring extensive π-conjugation across the bicyclic framework. iucr.org The presence and position of the nitrogen atoms influence the electron distribution within the rings, making the scaffold an interesting platform for substitution. The nomenclature of its derivatives specifies the substituent and its position on the benzotriazine ring. For the subject of this article, the IUPAC name is (1,2,4-benzotriazin-3-yl)methanol , indicating a methanol (B129727) group attached to the carbon at the 3-position of the benzotriazine ring. sigmaaldrich.com

Table 1: Structural and Chemical Identity of 1,2,4-Benzotriazin-3-ylmethanol

| Identifier | Value |

| CAS Number | 342410-94-0 sigmaaldrich.comchemsrc.combiosynth.comarctomsci.com |

| Molecular Formula | C₈H₇N₃O sigmaaldrich.combiosynth.com |

| Molecular Weight | 161.16 g/mol sigmaaldrich.combiosynth.com |

| IUPAC Name | (1,2,4-benzotriazin-3-yl)methanol sigmaaldrich.com |

| InChI Key | HPDGZUWBMWABKN-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | OCC1=NC2=CC=CC=C2N=N1 biosynth.combldpharm.com |

Significance of 1,2,4-Benzotriazines as Synthetic Intermediates and Chemical Scaffolds

The 1,2,4-benzotriazine nucleus is a prominent heterocyclic substructure found in numerous pharmacologically active compounds. scispace.comresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities. scispace.com This has established the 1,2,4-benzotriazine scaffold as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Furthermore, these compounds serve as versatile synthetic intermediates. The reactivity of the benzotriazine ring allows for various chemical transformations, enabling the synthesis of more complex molecules. organic-chemistry.orgoup.com For instance, they are precursors to stable Blatter radicals, which have applications in materials science due to their magnetic and electronic properties. researchgate.netiucr.org The N-oxide derivatives of 1,2,4-benzotriazines are particularly notable, with tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide) being a well-studied experimental anticancer drug that is selectively toxic to hypoxic tumor cells. scispace.comresearchgate.netacs.org

Table 2: Reported Applications and Activities of the 1,2,4-Benzotriazine Scaffold

| Field | Specific Application/Activity | Reference |

| Medicinal Chemistry | Anticancer / Antitumor | scispace.comontosight.ai |

| Antimicrobial / Antibacterial | scispace.comontosight.ai | |

| Antiviral | scispace.comontosight.ai | |

| Anti-inflammatory | scispace.comnih.gov | |

| Antimalarial | scispace.comdtic.mil | |

| Analgesic | scispace.com | |

| Radiosensitizers | google.rw | |

| Materials Science | Dyes | scispace.comresearchgate.net |

| Precursors to Blatter Radicals | researchgate.netiucr.org | |

| Components of Functional Organic Materials | researchgate.net | |

| Agrochemicals | Herbicidal | scispace.com |

Contextualization of 1,2,4-Benzotriazin-3-ylmethanol within Benzotriazine Chemistry

1,2,4-Benzotriazin-3-ylmethanol is a specific derivative of the parent scaffold, distinguished by a hydroxymethyl group (-CH₂OH) at the C3 position. Substitutions at the 3-position of the benzotriazine ring are common and have been shown to significantly influence the molecule's properties and biological activity. acs.org The introduction of a methanol group provides a hydroxyl functional group, which can act as a hydrogen bond donor and acceptor. This has the potential to alter the molecule's solubility, polarity, and ability to interact with biological targets compared to other 3-substituted benzotriazines, such as those with amino or aryl groups. The presence of this functional group also offers a reactive handle for further synthetic modifications, allowing for the creation of esters, ethers, or other derivatives, thereby expanding its potential applications in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-benzotriazin-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-5-8-9-6-3-1-2-4-7(6)10-11-8/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDGZUWBMWABKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1,2,4 Benzotriazin 3 Ylmethanol

Transformations of the Hydroxyl Group (Methanol Moiety)

The primary alcohol functional group attached to the C3 position of the 1,2,4-benzotriazine (B1219565) ring is a key site for chemical modification. It can undergo a variety of well-established reactions, including esterification, etherification, oxidation, and nucleophilic substitution, to yield a broad spectrum of derivatives.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of 1,2,4-Benzotriazin-3-ylmethanol can be readily converted into an ester. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common method. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of one reactant is often used, or water is removed as it is formed. organic-chemistry.org Alternatively, for more reactive and higher-yield processes, the alcohol can be treated with more reactive carboxylic acid derivatives such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. libretexts.org

Etherification: The synthesis of ethers from 1,2,4-Benzotriazin-3-ylmethanol can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide in a nucleophilic substitution reaction (SN2) to form the corresponding ether.

Oxidation to Carbonyl and Carboxyl Derivatives

The primary alcohol of 1,2,4-Benzotriazin-3-ylmethanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 1,2,4-Benzotriazin-3-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 1,2,4-Benzotriazine-3-carboxylic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), or Jones reagent. A patent for a related heterocyclic methanol (B129727) derivative describes using N-bromosuccinimide (NBS) for a similar oxidation. google.com.pg

Table 1: Oxidation Reactions of 1,2,4-Benzotriazin-3-ylmethanol

| Starting Material | Reagent(s) | Product | Product Class |

| 1,2,4-Benzotriazin-3-ylmethanol | Pyridinium chlorochromate (PCC) | 1,2,4-Benzotriazin-3-carbaldehyde | Aldehyde |

| 1,2,4-Benzotriazin-3-ylmethanol | Dess-Martin periodinane (DMP) | 1,2,4-Benzotriazin-3-carbaldehyde | Aldehyde |

| 1,2,4-Benzotriazin-3-ylmethanol | Potassium permanganate (KMnO₄) | 1,2,4-Benzotriazine-3-carboxylic acid | Carboxylic Acid |

| 1,2,4-Benzotriazin-3-ylmethanol | Jones Reagent (CrO₃, H₂SO₄, acetone) | 1,2,4-Benzotriazine-3-carboxylic acid | Carboxylic Acid |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. This creates an excellent leaving group that can be readily displaced by a wide range of nucleophiles in an SN2 reaction. basicmedicalkey.com

Another approach involves protonating the hydroxyl group with a strong acid, forming an oxonium ion. The protonated hydroxyl group can then leave as a water molecule, a much better leaving group. ucsd.edu However, this method is generally more suitable for secondary and tertiary alcohols that can form stable carbocation intermediates (SN1 mechanism). ucsd.edumasterorganicchemistry.com For a primary alcohol like 1,2,4-Benzotriazin-3-ylmethanol, the SN2 pathway via a sulfonate ester is typically more efficient.

Table 2: Examples of Nucleophilic Substitution on Activated 1,2,4-Benzotriazin-3-ylmethanol

| Activated Substrate | Nucleophile | Reagent Example | Product |

| 1,2,4-Benzotriazin-3-ylmethyl tosylate | Cyanide | Sodium Cyanide (NaCN) | 2-(1,2,4-Benzotriazin-3-yl)acetonitrile |

| 1,2,4-Benzotriazin-3-ylmethyl tosylate | Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)-1,2,4-benzotriazine |

| 1,2,4-Benzotriazin-3-ylmethyl tosylate | Halide | Lithium Bromide (LiBr) | 3-(Bromomethyl)-1,2,4-benzotriazine |

| 1,2,4-Benzotriazin-3-ylmethyl tosylate | Thiolate | Sodium thiomethoxide (NaSCH₃) | 3-(Methylthiomethyl)-1,2,4-benzotriazine |

Formation of Acetals and Ketals

Acetals and ketals are formed from the reaction of aldehydes and ketones, respectively, with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org Therefore, 1,2,4-Benzotriazin-3-ylmethanol itself does not form an acetal (B89532). Instead, its oxidation product, 1,2,4-Benzotriazin-3-carbaldehyde, can be protected as an acetal.

The reaction involves the acid-catalyzed addition of an alcohol to the aldehyde's carbonyl group to form a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the hemiacetal's hydroxyl group allows it to be eliminated as water, forming a resonance-stabilized carbocation. libretexts.org A second molecule of the alcohol then attacks this carbocation, and after deprotonation, the final acetal product is formed. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the acetal, the water formed during the reaction is typically removed using a Dean-Stark apparatus or molecular sieves. libretexts.org This reaction is reversible, and the acetal can be hydrolyzed back to the aldehyde using aqueous acid. masterorganicchemistry.com

Reactivity of the 1,2,4-Benzotriazine Ring System

The 1,2,4-benzotriazine ring consists of a benzene (B151609) ring fused to a 1,2,4-triazine (B1199460) ring. The reactivity of this heterocyclic system is influenced by the electron-withdrawing nature of the nitrogen atoms in the triazine portion.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The 1,2,4-triazine ring is strongly electron-withdrawing due to the high electronegativity of its three nitrogen atoms. This has two major consequences for electrophilic substitution on the fused benzene ring:

Deactivation: The electron-withdrawing nature of the triazine ring deactivates the fused benzene ring towards electrophilic attack, making it less reactive than benzene itself. Harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are often required. minia.edu.eguci.edu

Directing Effects: The triazine ring acts as a meta-director. However, in fused ring systems, the directing influence is more complex. The positions on the benzene ring are not equivalent. Substitution is generally expected to occur at positions that are least deactivated by the electron-withdrawing triazine ring. In the case of 1,2,4-benzotriazines, electrophilic attack is predicted to occur preferentially at the C-7 position, and to a lesser extent, the C-5 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Using fuming sulfuric acid (H₂SO₄·SO₃).

Friedel-Crafts Alkylation and Acylation: These reactions are often difficult on strongly deactivated rings like 1,2,4-benzotriazine and may not proceed under standard conditions. uci.edu

Nucleophilic Attack and Ring Transformations

The 1,2,4-benzotriazine ring is susceptible to nucleophilic attack, which can lead to significant alterations of the heterocyclic core. These transformations often result in the formation of other heterocyclic systems, such as quinolines and benzimidazoles.

For instance, 1,2,4-benzotriazines can undergo a reverse electron-demand Diels-Alder reaction. clockss.org When 3-substituted 5,8-dichloro-1,2,4-benzotriazines are heated with dienophiles like norbornadiene, they can be transformed into quinoline (B57606) derivatives. clockss.orgscispace.com This reaction highlights the ability of the benzotriazine system to act as a diene, with the subsequent elimination of a nitrogen molecule.

Furthermore, the 1,2,4-benzotriazine nucleus can be converted to a benzimidazole (B57391) ring system through reductive ring contraction. scispace.comresearchgate.net This transformation can be achieved using strong reducing agents. The reaction proceeds through the reduction of the triazine ring, followed by rearrangement and loss of a nitrogen-containing fragment to yield the more stable benzimidazole core. rsc.org The presence of water can also facilitate a ring contraction to benzimidazoles, suggesting a mechanism involving hydration of the imine bond, ring opening, and subsequent re-cyclization. rsc.org

N-Functionalization (e.g., Alkylation, Acylation)

The nitrogen atoms within the 1,2,4-benzotriazine ring system can be functionalized through reactions such as alkylation and acylation. These modifications are crucial for altering the electronic properties and steric environment of the molecule, which can influence its reactivity and biological activity.

N-alkylation can be achieved by treating the benzotriazine with alkylating agents. For example, the synthesis of 1,2-dimethyl-1,2,4-benzotriazines has been accomplished through the acid-catalyzed cyclization of corresponding 2-aminophenylhydrazine (B8732121) derivatives. rsc.org The position of alkylation can be influenced by the reaction conditions and the substituents already present on the benzotriazine ring.

N-acylation is another important functionalization reaction. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HO-Dhbt) are commonly used as activating agents in acylation reactions, particularly in peptide synthesis. arkat-usa.orgrsc.org Acylation of 3-amino-1,2,4-benzotriazine has also been reported. lodz.pl These reactions typically introduce an acyl group onto one of the ring nitrogens, further diversifying the chemical space of benzotriazine derivatives.

Denitrogenative Reactions and Ring Contraction

A significant aspect of 1,2,4-benzotriazine chemistry involves denitrogenative reactions, where the molecule loses a molecule of dinitrogen (N₂), often leading to ring contraction or the formation of new cyclic structures. These reactions can be initiated by thermal, photochemical, or transition-metal-catalyzed conditions.

Palladium-catalyzed denitrogenative reactions of benzotriazoles (isomers of benzotriazines) with alkynes have been shown to produce highly substituted naphthalenes and other valuable scaffolds. researchgate.net While this example is for the 1,2,3-isomer, it highlights the potential of the benzofused triazine system to undergo such transformations. Nickel-catalyzed denitrogenative annulations of 1,2,3-benzotriazin-4(3H)-ones with dienes and alkenes have also been developed to synthesize 3,4-dihydroisoquinolin-1(2H)-ones. acs.org This process involves the oxidative insertion of nickel(0) into the triazinone, extrusion of dinitrogen, and subsequent insertion of the alkene or diene. acs.org

Visible light has also been employed to induce denitrogenative annulation reactions of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes, providing a sustainable route to isoindolinones and isoquinolinones. rsc.org These reactions can proceed via an electron donor-acceptor (EDA) complex formation or through photocatalysis, leading to a nitrogen-mediated hydrogen atom shift. uow.edu.au

The thermal decomposition of 1,2,4-benzotriazines can also lead to the extrusion of nitrogen. For example, flash vacuum pyrolysis of scispace.comnih.govnih.govtriazolo[3,4-c] scispace.comnih.govnih.govbenzotriazines can result in fragmentation and the formation of aromatic nitriles at high temperatures. conicet.gov.ar

Reductive conditions can also induce ring contraction. The use of strong reducing agents like zinc or copper can cause the reductive ring contraction of benzotriazines to form benzimidazoles. researchgate.netacs.org

Synthesis of Advanced 1,2,4-Benzotriazin-3-ylmethanol Derivatives

The 1,2,4-benzotriazin-3-ylmethanol scaffold serves as a versatile starting point for the synthesis of more complex and functionally diverse derivatives. This includes the introduction of intricate substituents and the construction of fused heterocyclic systems.

Introduction of Complex Substituents onto the Scaffold

The introduction of complex substituents can be achieved through various synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to introduce alkynyl groups. A 1,2,4-benzotriazine derivative has been successfully coupled with 1-ethynyl-4-methoxybenzene to yield the corresponding alkynyl-containing product. rsc.org

Furthermore, the synthesis of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines has been extensively explored, allowing for a wide variety of substituents at the 3-position. nih.gov This is typically achieved by the reduction of 2-nitrophenylhydrazones of various ketones, followed by air oxidation. nih.gov

The hydroxymethyl group of 1,2,4-benzotriazin-3-ylmethanol itself can be a handle for introducing further complexity. For example, it can be oxidized to an aldehyde or carboxylic acid, which can then participate in a wide range of subsequent reactions to build more elaborate structures.

Formation of Fused Heterocyclic Systems incorporating the Benzotriazine Moiety

The 1,2,4-benzotriazine ring can be annulated with other heterocyclic rings to create novel fused systems with potentially enhanced biological activities. A notable example is the synthesis of scispace.comnih.govnih.govtriazolo[3,4-c] scispace.comnih.govnih.govbenzotriazines. conicet.gov.ar These angularly fused systems can undergo unexpected valence bond isomerization under flash vacuum pyrolysis to yield the linearly fused scispace.comnih.govnih.govtriazolo[4,3-b] scispace.comnih.govnih.govbenzotriazine derivatives. conicet.gov.ar

The synthesis of imidazo[1,2-c] scispace.comnih.govnih.govbenzotriazines, oxazolo[2,3-c] scispace.comnih.govnih.govbenzotriazines, and thiazolo[2,3-c] scispace.comnih.govnih.govbenzotriazines has also been reported. scispace.com These fused systems can be subjected to further reactions, such as zinc-mediated ring contractions, to produce the corresponding fused benzimidazoles. scispace.com

Mechanistic Studies of 1,2,4-Benzotriazin-3-ylmethanol Reactions

Understanding the mechanisms of reactions involving the 1,2,4-benzotriazine core is crucial for predicting reactivity and designing new synthetic routes. Studies have focused on the mechanisms of denitrogenative reactions and ring transformations.

Mechanistic investigations into the denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes catalyzed by nickel(0) have been conducted using density functional theory (DFT) calculations and experimental studies. acs.org These studies suggest a pathway involving sequential nitrogen extrusion, carbometalation, Ni-C bond insertion, and reductive elimination. acs.org The nature of the substituent on the benzotriazinone nitrogen was found to significantly influence the reaction rate, with N-aryl substituted compounds reacting more readily than N-alkyl derivatives. acs.org

The mechanism of DNA damage by 1,2,4-benzotriazine 1,4-dioxide antitumor agents has been probed using analogues like 3-methyl-1,2,4-benzotriazine 1,4-dioxide. nih.gov Isotopic labeling experiments have provided evidence against the formation of a benzotriazinyl radical intermediate and instead support a mechanism involving the release of a hydroxyl radical from the activated drug radical. nih.govnih.gov

The ring contraction of 1,2-dihydro-1,2,4-benzotriazines to benzimidazoles in the presence of water is proposed to occur through initial hydration of the imine bond, followed by ring opening and re-cyclization. rsc.org

Flash vacuum pyrolysis of scispace.comnih.govnih.govtriazolo[3,4-c] scispace.comnih.govnih.govbenzotriazine derivatives has been studied to understand their thermal isomerization. conicet.gov.ar Kinetic measurements revealed negative entropies of activation, suggesting a concerted ring closure to an antiaromatic diazirine intermediate as the rate-limiting step. conicet.gov.ar

Interactive Data Table: Reactivity of 1,2,4-Benzotriazine Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Reverse Electron-Demand Diels-Alder | Norbornadiene, p-cymene, reflux | Quinoline derivative | clockss.orgscispace.com |

| Reductive Ring Contraction | Strong reducing agents (e.g., Zn) | Benzimidazole | scispace.comresearchgate.net |

| N-Alkylation | Alkylating agents, acid catalysis | N-Alkyl-1,2,4-benzotriazine | rsc.org |

| Denitrogenative Annulation | Dienes/Alkenes, Ni(0)/phosphine complex | 3,4-Dihydroisoquinolin-1(2H)-one | acs.org |

| Denitrogenative Annulation | Alkenes/Alkynes, visible light | Isoindolinone/Isoquinolinone | rsc.org |

| Thermal Isomerization (fused system) | Flash vacuum pyrolysis | Linearly fused triazolobenzotriazine | conicet.gov.ar |

Reaction Pathway Elucidation

Detailed experimental and computational studies specifically elucidating the reaction pathways of 1,2,4-Benzotriazin-3-ylmethanol are limited. However, based on the reactivity of analogous heterocyclic systems, several potential reaction pathways can be postulated. The hydroxyl group of the methanol substituent is a primary site for derivatization reactions.

Table 1: Postulated Derivatization Reactions of 1,2,4-Benzotriazin-3-ylmethanol

| Reaction Type | Reagent | Potential Product |

| Esterification | Acyl chloride or Carboxylic acid with catalyst | 3-(Acyloxymethyl)-1,2,4-benzotriazine |

| Etherification | Alkyl halide with base | 3-(Alkoxymethyl)-1,2,4-benzotriazine |

| Oxidation | Mild oxidizing agent | 1,2,4-Benzotriazine-3-carbaldehyde |

| Halogenation | Thionyl chloride or similar | 3-(Chloromethyl)-1,2,4-benzotriazine |

These postulated pathways are based on standard organic transformations of primary alcohols. The feasibility and specific conditions for these reactions with 1,2,4-Benzotriazin-3-ylmethanol would require dedicated experimental investigation.

Mechanistic studies on related benzotriazinone systems have revealed complex reaction pathways, including denitrogenative annulations and rearrangements that proceed through various intermediates. nih.govrsc.org For instance, visible light-induced reactions of 1,2,3-benzotriazin-4(3H)-ones with alkenes are believed to proceed via an electron donor-acceptor (EDA) complex. rsc.org Whether similar pathways are accessible to 1,2,4-Benzotriazin-3-ylmethanol, particularly involving the triazine ring itself, is an area for future research.

Identification of Intermediates and Transition States

The direct experimental identification of reaction intermediates and transition states for reactions involving 1,2,4-Benzotriazin-3-ylmethanol is not described in the current body of scientific literature. The study of such transient species is inherently challenging due to their short lifetimes and high reactivity.

In broader studies of benzotriazine chemistry, various reactive intermediates have been proposed and, in some cases, identified. For example, the attempted N-alkylation of 2-azidobenzamide can lead to the formation of benzotriazinones and quinazolinones, with mechanistic studies suggesting the involvement of nitrene intermediates. core.ac.ukacs.org In other systems, the formation of palladacycle intermediates has been implicated in palladium-catalyzed reactions of benzotriazinones. researchgate.net

Computational chemistry provides a powerful tool for predicting the structures and energies of intermediates and transition states. neliti.com For instance, theoretical calculations on 2-(hydroxymethyl)benzotriazole, a related but distinct heterocyclic system, have been used to assess the relative stability of its isomers. nih.gov Similar computational studies on 1,2,4-Benzotriazin-3-ylmethanol could provide valuable insights into its reaction mechanisms. Such studies could model the energy profiles of postulated reaction pathways, helping to identify the most likely intermediates and the structures of the associated transition states.

Spectroscopic techniques, such as electrospray ionization mass spectrometry (ESI-MS) and infrared ion spectroscopy, are instrumental in the characterization of elusive reaction intermediates. nih.govnih.govrsc.org These methods allow for the analysis of ions in the gas phase, providing structural information on transient species that are difficult to observe in solution. The application of these advanced techniques to reactions of 1,2,4-Benzotriazin-3-ylmethanol would be a critical step in mapping its chemical reactivity in detail.

Spectroscopic Characterization and Structural Elucidation of 1,2,4 Benzotriazin 3 Ylmethanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy.americanpharmaceuticalreview.comjimcontent.com

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 1,2,4-benzotriazin-3-ylmethanol exhibits characteristic signals corresponding to the protons in different parts of the molecule. The aromatic protons on the benzotriazine ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The specific chemical shifts and coupling patterns of these protons provide information about their relative positions on the benzene (B151609) ring.

The protons of the hydroxymethyl group (-CH₂OH) give rise to distinct signals. The methylene (B1212753) protons (-CH₂) adjacent to the triazine ring and the hydroxyl group typically appear as a singlet or a multiplet in the range of δ 4.5-5.5 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

In the ¹³C NMR spectrum, the carbon atoms of the benzotriazine ring resonate in the aromatic region, typically between δ 120 and 160 ppm. The carbon atom at position 3, being directly attached to the nitrogen atoms of the triazine ring and the methanol (B129727) substituent, will have a characteristic chemical shift. The carbon of the methylene group (-CH₂) is expected to appear in the range of δ 50-65 ppm.

| Proton/Carbon | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 9.0 | - |

| -CH₂- | 4.5 - 5.5 | 50 - 65 |

| -OH | Variable (Broad) | - |

| Aromatic-C | - | 120 - 160 |

| C3 | - | Characteristic shift |

Note: The exact chemical shifts can be influenced by the solvent used and the presence of other substituents on the benzotriazine ring. libretexts.orgcarlroth.comsigmaaldrich.com

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between different atoms within the molecule. libretexts.orgmnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1,2,4-benzotriazin-3-ylmethanol, COSY spectra would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene ring. It would also confirm the coupling, if any, between the methylene protons and the hydroxyl proton. nih.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for definitively assigning the ¹³C signals. For instance, the proton signal of the -CH₂- group will show a cross-peak with the corresponding carbon signal in the HSQC spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show long-range correlations between protons and carbons, typically over two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the methylene protons would show correlations to the C3 carbon of the benzotriazine ring and potentially to adjacent aromatic carbons, confirming the attachment of the methanol group to the triazine ring. libretexts.orgmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis.americanpharmaceuticalreview.comjimcontent.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the exact molecular formula of 1,2,4-benzotriazin-3-ylmethanol (C₈H₇N₃O). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence. msu.edu

Analysis of Fragmentation Patterns

In the mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For 1,2,4-benzotriazin-3-ylmethanol, common fragmentation pathways could include:

Loss of the hydroxymethyl group: A primary fragmentation could be the cleavage of the C-C bond between the triazine ring and the methanol group, resulting in the loss of a CH₂OH radical.

Loss of water: The molecular ion could lose a molecule of water (H₂O).

Ring fragmentation: The benzotriazine ring system itself can undergo fragmentation, often involving the loss of nitrogen molecules (N₂). The fragmentation of the triazine ring can lead to a series of characteristic ions. nih.govresearchgate.netresearchgate.net

The analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.orgyoutube.com

| Fragmentation | Neutral Loss | Expected Fragment Ion |

| Loss of hydroxymethyl | •CH₂OH | [C₇H₅N₃]⁺ |

| Loss of water | H₂O | [C₈H₅N₃]⁺ |

| Loss of nitrogen | N₂ | [C₈H₇NO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification.americanpharmaceuticalreview.comjimcontent.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. scifiniti.commdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-benzotriazin-3-ylmethanol would show characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the benzotriazine ring system would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would typically appear in the 1000-1050 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in Raman, the aromatic ring vibrations, particularly the symmetric breathing modes, often give rise to strong Raman signals. The C=N and C=C stretching vibrations will also be visible in the Raman spectrum. nih.govresearchgate.net

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (Broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=N / C=C Stretch | 1500-1650 | 1500-1650 |

| C-O Stretch | 1000-1050 | Moderate |

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the unequivocal structural elucidation of 1,2,4-benzotriazin-3-ylmethanol and its analogues.

X-ray Crystallography for Solid-State Structure Determination

The structural framework of 1,2,4-benzotriazine (B1219565) derivatives is characterized by a fused heterocyclic system. X-ray diffraction studies on analogues such as 6-methyl-3-phenylbenzo[e] researchgate.netresearchgate.netresearchgate.nettriazine and 8-methyl-3-phenylbenzo[e] researchgate.netresearchgate.netresearchgate.nettriazine confirm that the benzo[e] researchgate.netresearchgate.netresearchgate.nettriazine core is essentially planar, a feature attributed to its extensive π-conjugation. iucr.org The planarity of the ring system is a common feature among these compounds. For instance, in 3-dimethylamino-7-methyl-1,2,4-benzotriazine, the dihedral angle between the benzene and triazine rings is a mere 1.2°.

The conformation of these molecules is significantly influenced by the nature and position of substituents. The orientation of the group at the C3 position relative to the benzotriazine ring is a key conformational parameter. In 3-phenyl substituted analogues, this is defined by the torsion angle between the plane of the benzotriazine core and the plane of the phenyl ring. For 6-methyl-3-phenylbenzo[e] researchgate.netresearchgate.netresearchgate.nettriazine (I) and 8-methyl-3-phenylbenzo[e] researchgate.netresearchgate.netresearchgate.nettriazine (II), the angles between the benzotriazine core and the 3-phenyl substituent are 9.68(4)° and 4.37(5)°, respectively. iucr.org

Detailed torsion angles for a related derivative, 1-(2-Methoxyphenyl)-3-(phenyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl, have been determined, providing a model for the conformational flexibility around the key rotatable bonds. These angles dictate the spatial relationship between the different parts of the molecule.

Table 1: Selected Torsion Angles for 1-(2-Methoxyphenyl)-3-(phenyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl

| Atoms (A-B-C-D) | Torsion Angle (°) |

|---|---|

| C1-N3-C14-C19 | 79.6(3) |

| C19-C14-N3-N2 | 89.5(2) |

| N1-C7-C8-C9 | 6.1(3) |

| N2-C7-C8-C13 | 5.4(3) |

Data sourced from a study on a dihydro-benzotriazinyl radical derivative as a representative example. rsc.org

These values indicate a significant twist of the substituent groups out of the plane of the heterocyclic core, a common feature driven by steric interactions. rsc.org For the target molecule, 1,2,4-Benzotriazin-3-ylmethanol, the key torsion angle would be C4-C3-C(methanol)-O(methanol), which would define the orientation of the hydroxymethyl group. Based on analogous structures, a range of conformations would be possible, influenced by the formation of intra- and intermolecular hydrogen bonds.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, which ultimately determines the crystal's stability and properties. For 1,2,4-benzotriazine analogues, the crystal packing is often driven by a combination of hydrogen bonding and π–π stacking interactions. iucr.org

A common motif observed is the formation of one-dimensional (1D) supramolecular chains or columns where the planar benzotriazine moieties stack upon one another. researchgate.netiucr.org In the case of 8-methyl-3-phenylbenzo[e] researchgate.netresearchgate.netresearchgate.nettriazine, molecules pack along the a-axis to form a regular 1D π-stacked column with a uniform interplanar spacing of 3.366 Å, indicating a well-ordered π-stack. iucr.org This close packing facilitates a network of intermolecular contacts, including N⋯C and C⋯C interactions. iucr.org

Hydrogen bonding plays a critical role in directing the crystal architecture. In derivatives containing hydrogen bond donors and acceptors, such as the hydroxyl group in 1,2,4-Benzotriazin-3-ylmethanol or its analogues, these interactions are expected to be prominent. For example, the crystal structure of 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one is stabilized by O—H⋯O hydrogen bonds that link the molecules into chains. nih.gov In other analogues lacking strong donors like -OH, weaker C—H⋯N and C—H⋯O hydrogen bonds are observed. researchgate.netiucr.org The crystal packing of 6-methyl-3-phenylbenzo[e] researchgate.netresearchgate.netresearchgate.nettriazine features wave-like two-dimensional sheets held together by such C—H⋯N interactions. iucr.org

Table 2: Hydrogen-Bond Geometry for 6-methyl-3-phenylbenzo[e] researchgate.netresearchgate.netresearchgate.nettriazine (I)

| D—H⋯A | d(D—H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| C10—H10⋯N2 | 0.95 | 2.49 | 3.3504 (15) | 151 |

| C13—H13⋯N3 | 0.95 | 2.78 | 3.6771 (14) | 157 |

D = donor atom, A = acceptor atom. Data extracted from IUCr Journals. iucr.org

These interactions, although individually weak, collectively contribute to the formation of robust, three-dimensional supramolecular networks. researchgate.netiucr.org In the absence of strong hydrogen bond donors, π-π stacking interactions between the electron-deficient benzotriazine rings and any present phenyl substituents often dominate the crystal packing, leading to slipped-stack or herringbone arrangements. iucr.org For 1,2,4-Benzotriazin-3-ylmethanol, the presence of the hydroxymethyl group would introduce strong hydrogen bonding capabilities (O-H···N and O-H···O), which would likely be the primary determinant of the crystal packing, complemented by π-π stacking of the benzotriazine rings.

Theoretical and Computational Chemistry Studies of 1,2,4 Benzotriazin 3 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed study of molecular systems with a high degree of accuracy. For 1,2,4-Benzotriazin-3-ylmethanol, these calculations are instrumental in understanding its structural and electronic characteristics.

Density Functional Theory (DFT) has become a popular and powerful computational method for studying the electronic structure of many-body systems, including molecules like 1,2,4-Benzotriazin-3-ylmethanol. DFT calculations focus on the electron density rather than the complex many-electron wave function, offering a favorable balance between computational cost and accuracy. nrel.gov

DFT methods, such as those employing the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are frequently used to determine various molecular properties. nih.gov For instance, in studies of related benzotriazine structures, DFT has been successfully applied to analyze structural, vibrational, and UV-Vis spectral properties, providing a comprehensive understanding of their molecular characteristics. evitachem.com These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, DFT is employed to calculate thermodynamic parameters such as the enthalpy of formation, which is crucial for assessing the compound's stability. nih.govmdpi.com The electronic properties derived from DFT, including the distribution of electron density and molecular electrostatic potential, are vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative Molecular Properties of Heterocyclic Compounds Calculated by DFT

| Property | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and overall 3D structure. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds and angles vibrate. | Used to predict and interpret infrared (IR) and Raman spectra. |

| Electronic Energy | The total energy of the electrons in the molecule. | A fundamental parameter for assessing molecular stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the distribution of charge within the molecule. nrel.gov |

This table is illustrative and provides examples of properties that can be calculated using DFT. The specific values for 1,2,4-Benzotriazin-3-ylmethanol would require dedicated computational studies.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods solve the Schrödinger equation and are known for their high accuracy, though they are generally more computationally demanding than DFT. montana.edu

Geometry optimization is a key application of ab initio methods. tau.ac.il This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable molecular structure. tau.ac.ilstorion.ru For 1,2,4-Benzotriazin-3-ylmethanol, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly reliable geometric parameters. montana.edu These optimized geometries are crucial for subsequent calculations of other molecular properties.

Energy calculations using ab initio methods provide accurate values for the total energy of the molecule, which can be used to determine relative stabilities of different isomers or conformers. High-level composite methods, such as G3(MP2)//B3LYP, combine results from different levels of theory to achieve even greater accuracy in predicting thermodynamic properties like the gas-phase enthalpy of formation. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei in the molecule. shivajicollege.ac.inmatanginicollege.ac.in This theory is foundational for understanding chemical bonding and reactivity.

Within the framework of MO theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. numberanalytics.comwuxiapptec.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more likely to be reactive. wuxiapptec.comirjweb.com

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org Therefore, the energies of these orbitals are related to the molecule's ionization potential and electron affinity, respectively. For 1,2,4-Benzotriazin-3-ylmethanol, analyzing the HOMO-LUMO gap can provide insights into its susceptibility to electrophilic and nucleophilic attack. For related triazine derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.4871 eV, indicating significant chemical reactivity. irjweb.com

Table 2: Frontier Orbital Energies and Related Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity and stability. wuxiapptec.com |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap. |

| Chemical Potential (μ) | The negative of electronegativity. | Related to the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic character of a molecule. |

This table outlines key parameters derived from frontier orbital analysis. Specific values for 1,2,4-Benzotriazin-3-ylmethanol would be obtained from quantum chemical calculations.

The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution is crucial for understanding a molecule's reactivity, intermolecular interactions, and properties like polarity.

Quantum chemical calculations can generate a molecular electrostatic potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of a molecule. Different colors on the MEP map indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For 1,2,4-Benzotriazin-3-ylmethanol, the MEP would likely show negative potential around the nitrogen atoms of the triazine ring and the oxygen of the methanol (B129727) group, highlighting these as potential sites for electrophilic interaction.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

For 1,2,4-Benzotriazin-3-ylmethanol, DFT and ab initio calculations can be used to predict its vibrational spectrum (Infrared and Raman). The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. While there may be systematic errors in the calculated frequencies, they can often be corrected using scaling factors, leading to excellent agreement with experimental spectra. evitachem.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra.

Furthermore, the electronic absorption spectrum (UV-Vis) can be predicted using methods like Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in the experimental spectrum. evitachem.com

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a crucial step in the structural elucidation of novel compounds. nih.gov Ab initio and data-driven methods, particularly those based on Density Functional Theory (DFT), have become standard for calculating chemical shifts (δ) and scalar coupling constants (J) with high accuracy. nih.govd-nb.info

Computational approaches like the Gauge-Including Atomic Orbital (GIAO) method are frequently employed to predict ¹H and ¹³C NMR chemical shifts. d-nb.infonih.gov The accuracy of these predictions can be significantly enhanced by considering factors such as conformational isomerism and solvent effects. d-nb.inforsc.org For instance, DFT calculations have been shown to predict ¹³C NMR chemical shifts with a mean absolute error (MAE) of less than 1.2 ppm and ¹H NMR chemical shifts with an MAE below 0.21 ppm when conformational isomers are taken into account. d-nb.info The choice of functional and basis set is critical for obtaining reliable results, with combinations like TPSSh or OLYP functionals coupled with basis sets such as aug-cc-pVDZ being used for complex molecules. nih.gov

The following table illustrates the level of accuracy that can be achieved in predicting ¹³C NMR chemical shifts for a series of organophosphorus compounds using DFT calculations, which serves as an example of the methodology that could be applied to 1,2,4-Benzotriazin-3-ylmethanol.

| Compound | Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Absolute Error (ppm) |

|---|---|---|---|---|

| G-series Nerve Agent Analogue 1 | C1 | 16.3 | 17.1 | 0.8 |

| C2 | 63.8 | 64.5 | 0.7 | |

| C3 | 24.1 | 24.9 | 0.8 | |

| C4 | 10.5 | 11.2 | 0.7 | |

| V-series Nerve Agent Analogue 2 | C1 | 18.2 | 19.0 | 0.8 |

| C2 | 55.1 | 56.0 | 0.9 | |

| C3 | 29.5 | 30.6 | 1.1 | |

| C4 | 22.4 | 23.3 | 0.9 |

Similarly, spin-spin coupling constants (J-coupling), which provide information about the connectivity of atoms through chemical bonds, can be computed. medium.com These interactions are classified by the number of bonds separating the coupled nuclei (e.g., ¹J, ²J, ³J). medium.comorganicchemistrydata.org The calculation of these constants is complex, involving four distinct contributions formulated by Ramsey's theory, and requires sophisticated methods like the second-order polarization propagator approximation (SOPPA). conicet.gov.ar The sign of the coupling constant, which can be positive or negative, provides further structural information. organicchemistrydata.org

Theoretical IR and UV-Vis Spectra Modeling

Computational methods are also invaluable for interpreting vibrational and electronic spectra.

Theoretical IR Spectra: The simulation of infrared (IR) spectra is typically performed using DFT methods, such as B3LYP with a 6-311++G** basis set, to calculate the harmonic vibrational frequencies of a molecule. nih.gov These calculations help in the assignment of experimental IR bands to specific molecular vibrations, such as stretching, bending, wagging, and twisting modes. nih.govorgchemboulder.com A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules), though not all may be IR-active. orgchemboulder.com Comparing the computed spectrum with the experimental one can confirm structural features and identify characteristic "marker bands" for specific functional groups or ring systems. nih.gov

Theoretical UV-Vis Spectra: The modeling of ultraviolet-visible (UV-Vis) absorption spectra relies on calculating the electronic transitions between molecular orbitals. Time-dependent density functional theory (TD-DFT) is the most common approach for this purpose. spectroscopyonline.com Such calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of absorption bands, which correspond to electronic excitations, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). spectroscopyonline.com The accuracy of these predictions is highly dependent on accounting for the molecule's environment, particularly solvent effects, which can be modeled using polarizable continuum models (PCM) or more sophisticated quantum mechanics/molecular mechanics (QM/MM) approaches that include explicit solvent molecules. mdpi.comnih.gov For example, studies on anthocyanins have shown that a precise reproduction of their UV/Vis spectra requires adequate consideration of configurational sampling, polarization, and hydrogen bonding. mdpi.com

The table below shows an example of calculated electronic transitions for anthocyanidins, demonstrating the type of data obtained from TD-DFT calculations.

| Solvent | Experimental λ_max (nm) | Calculated λ_max (nm) (QM/MM) | Main Orbital Transition |

|---|---|---|---|

| Ethanol | 535 | 512 | HOMO -> LUMO |

| Water | 520 | 498 | HOMO -> LUMO |

Computational Mechanistic Studies

Computational chemistry is instrumental in elucidating reaction mechanisms, providing detailed information about transition states, reaction pathways, and the influence of the reaction environment.

Transition State Characterization and Reaction Coordinate Analysis

Understanding a chemical reaction requires characterizing its transition state (TS), which is the highest energy point along the reaction coordinate, representing a saddle point on the potential energy surface. wikipedia.org Transition state theory (TST) provides the framework for relating the properties of the TS to the reaction rate. wikipedia.org

Computational methods are used to locate the geometry of the transition state and calculate its energy. Once a candidate TS structure is found, frequency calculations are performed to confirm its identity; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net To verify that the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net The IRC path maps the lowest energy route from the transition state down to the reactants on one side and the products on the other, confirming the proposed mechanism. researchgate.net Such analyses have been applied to understand stereoselectivity in organocatalyzed reactions and complex rearrangements in heterocyclic systems. researchgate.netresearchgate.net

Solvent Effects and Energetic Profiles

The solvent can have a profound impact on reaction rates and mechanisms. Computational models account for these effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. liverpool.ac.uk Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a more detailed picture of specific interactions like hydrogen bonding. rsc.orgnih.gov Hybrid QM/MM methods, which treat the reacting species with quantum mechanics and the surrounding solvent with molecular mechanics, offer a balance between accuracy and computational cost. nih.gov These models have been used to explain how solvents can stabilize charge transfer states or influence the steric course of solvolysis reactions. nih.govresearchgate.net

Calculating the complete energetic profile of a reaction involves determining the relative energies of reactants, intermediates, transition states, and products. This provides a quantitative picture of the reaction pathway, including activation barriers and reaction enthalpies. For example, computational studies on 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, a compound related to 1,2,4-benzotriazin-3-ylmethanol, have determined the rotational energy profile as a function of a dihedral angle, revealing the most stable conformations. researchgate.net Such studies provide fundamental data on the compound's structural dynamics and energetics. researchgate.netnih.gov

The following table presents data from a computational study on a related benzotriazine derivative, illustrating how rotational energy barriers are calculated.

| Dihedral Angle τ (°) | Relative Energy (kcal/mol) at B3LYP/6-31+G(d) | Relative Energy (kcal/mol) at MP2(full)/6-31+G(d) |

|---|---|---|

| 0 | 4.5 | 5.2 |

| 60 | 1.5 | 1.8 |

| 120 | 0.2 | 0.3 |

| 180 | 0.0 | 0.0 |

Applications of 1,2,4 Benzotriazin 3 Ylmethanol As a Chemical Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

The 1,2,4-benzotriazine (B1219565) scaffold is a key constituent in numerous pharmacologically active compounds, and the presence of a functionalizable side chain in 1,2,4-Benzotriazin-3-ylmethanol enhances its utility as a synthetic intermediate. researchgate.net

While direct synthetic applications of 1,2,4-Benzotriazin-3-ylmethanol are not extensively documented, the known reactivity of the 1,2,4-benzotriazine ring system suggests its significant potential as a precursor for more complex heterocyclic and polycyclic structures. The benzotriazine moiety can undergo various transformations, including cycloaddition and ring-opening reactions, to afford novel fused-ring systems. For instance, derivatives of the related 1,2,3-benzotriazin-4(3H)-one are known to serve as precursors to iminoketenes, which can then participate in cycloaddition reactions to form other heterocyclic structures. researchgate.net

The hydroxymethyl group in 1,2,4-Benzotriazin-3-ylmethanol offers a convenient handle for further synthetic manipulations. This group can be oxidized to an aldehyde or a carboxylic acid, creating new reactive sites for condensation or amidation reactions. Alternatively, it can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. These transformations would allow for the introduction of a wide range of substituents and the construction of more elaborate molecular frameworks.

The synthesis of 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals and their polycyclic derivatives highlights the versatility of the benzotriazine core in forming complex structures. osi.lv The general methods for forming these structures, such as oxidative cyclization of amidrazones and intramolecular cyclizations of 1,2,4-benzotriazine derivatives, underscore the potential for developing intricate molecular architectures from suitably functionalized benzotriazine precursors like 1,2,4-Benzotriazin-3-ylmethanol. osi.lv

Table 1: Potential Synthetic Transformations of 1,2,4-Benzotriazin-3-ylmethanol for Heterocycle Synthesis

| Starting Material Moiety | Reagent/Condition | Intermediate/Product Moiety | Potential Heterocyclic System |

| -CH₂OH | PCC, DMP | -CHO | Fused pyrimidones (via condensation) |

| -CH₂OH | KMnO₄, Jones reagent | -COOH | Fused oxazinones (via cyclization) |

| -CH₂OH | TsCl, pyridine (B92270) | -CH₂OTs | Substituted benzotriazines (via SN2) |

| 1,2,4-Benzotriazine ring | Heat, light | Ring-opened intermediates | Other N-heterocycles |

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. scispace.com The scaffold of 1,2,4-Benzotriazin-3-ylmethanol, with its multiple points for diversification, makes it a potentially valuable building block for DOS strategies.

The key principles of DOS involve the use of branching reaction pathways from a common starting material to create a library of compounds with varied skeletons and stereochemistry. scispace.com 1,2,4-Benzotriazin-3-ylmethanol offers several handles for such diversification:

The hydroxymethyl group: This can be a starting point for a variety of transformations, including oxidation, esterification, etherification, and conversion to a leaving group for substitution reactions.

The nitrogen atoms of the triazine ring: These can be alkylated or participate in cycloaddition reactions.

The benzene (B151609) ring: This can be functionalized through electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the triazine ring.

By systematically exploring the reactivity at these different sites, a wide array of derivatives with distinct structural features can be generated from a single precursor. While specific examples of DOS utilizing 1,2,4-Benzotriazin-3-ylmethanol are not prominent in the literature, the successful application of DOS to other nitrogen-containing heterocycles, such as triazoles and quinazolines, suggests the feasibility of this approach. unige.chnih.gov

Contributions to Materials Science and Functional Polymers

The incorporation of heterocyclic units into polymers is a well-established strategy for creating materials with tailored electronic, optical, and thermal properties. The 1,2,4-benzotriazine moiety, with its electron-deficient nature, is a promising candidate for inclusion in functional polymers.

The hydroxymethyl group of 1,2,4-Benzotriazin-3-ylmethanol provides a reactive site for its incorporation into polymer chains. For example, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would feature the 1,2,4-benzotriazine unit as a pendant group, which could impart specific properties to the material.

Furthermore, the nitrogen atoms in the benzotriazine ring can act as ligands for metal catalysts used in polymerization. While direct use of 1,2,4-Benzotriazin-3-ylmethanol as a ligand is not widely reported, related triazole-based systems have been shown to be effective ligands in polymerization catalysis. nih.gov The ability of the triazine nitrogens to coordinate to metal centers could be exploited in the design of new catalytic systems for controlled polymerization processes.

Table 2: Potential Polymerization Reactions Involving 1,2,4-Benzotriazin-3-ylmethanol

| Polymerization Type | Co-monomer | Resulting Polymer | Potential Property |

| Polycondensation | Diacid/Diacyl chloride | Polyester | Enhanced thermal stability |

| Polyaddition | Diisocyanate | Polyurethane | Modified mechanical properties |

| Ring-opening polymerization | Epoxides | Polyether | Increased polarity |

Benzotriazole-containing conjugated polymers have emerged as a significant class of materials for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). metu.edu.trresearchgate.net The benzotriazole (B28993) unit typically functions as an electron-accepting (n-type) component in donor-acceptor (D-A) type copolymers. bohrium.commdpi.com This is attributed to the electron-withdrawing nature of the triazole moiety.

Given the structural similarities, the 1,2,4-benzotriazine ring is also expected to exhibit electron-deficient characteristics, making it a suitable building block for n-type or ambipolar organic semiconductors. The integration of the 1,2,4-benzotriazine core into a conjugated polymer backbone could lead to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for electron transport.

1,2,4-Benzotriazin-3-ylmethanol itself is not a conjugated monomer suitable for direct use in conducting polymers. However, it can serve as a precursor to such monomers. For instance, the hydroxymethyl group could be used to attach the benzotriazine unit to a polymerizable group, such as a vinyl or ethynyl (B1212043) group, through an appropriate linker. Alternatively, the benzotriazine ring could be chemically modified to create a di-functional monomer suitable for polycondensation reactions, such as Suzuki or Stille coupling. The thermal stability of some 1,4-dihydrobenzo osi.lvmetu.edu.trbohrium.com[e]triazines, which can be up to 240–250 °C, suggests that polymers incorporating this core could have applications in devices requiring high thermal robustness. researchgate.net

Development of Novel Synthetic Reagents and Catalytic Components

The unique electronic properties and multiple coordination sites of the 1,2,4-benzotriazine ring system suggest that its derivatives could find applications as novel synthetic reagents or components of catalytic systems.

Benzotriazole and its derivatives are well-known as versatile synthetic auxiliaries. nih.govresearchgate.net The benzotriazolyl group can act as an excellent leaving group in nucleophilic substitution reactions and can facilitate a variety of chemical transformations. While the direct use of 1,2,4-Benzotriazin-3-ylmethanol as a synthetic reagent is not established, its structural features suggest potential in this area. For example, esterification of the hydroxymethyl group with various acids could lead to a new class of activated esters.

In the realm of catalysis, the nitrogen atoms of the 1,2,4-benzotriazine ring possess lone pairs of electrons that could coordinate to transition metals, forming the basis for new ligands. The design of the ligand is crucial for controlling the activity and selectivity of a metal catalyst. By modifying the substituents on the benzotriazine ring and the side chain at the 3-position, it may be possible to fine-tune the electronic and steric properties of the resulting metal complexes. For instance, the hydroxymethyl group of 1,2,4-Benzotriazin-3-ylmethanol could be a starting point for the synthesis of bidentate or tridentate ligands, where the oxygen atom could also participate in metal coordination. While speculative, the exploration of 1,2,4-benzotriazine derivatives as ligands could open up new avenues in homogeneous catalysis.

Use as a Scaffold for Ligand Design

The 1,2,4-benzotriazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of pharmacologically active compounds. hud.ac.ukresearchgate.net Derivatives of the 1,2,4-benzotriazine ring system have been investigated for a wide range of biological activities. While direct studies commencing from 1,2,4-benzotriazin-3-ylmethanol are not extensively documented, the established biological importance of the core structure suggests the potential of this methanol (B129727) derivative as a key starting material.

The hydroxymethyl group at the 3-position is a critical handle for synthetic elaboration. It can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, which can then be used to build a diverse library of compounds. For instance, oxidation of the alcohol would yield 1,2,4-benzotriazine-3-carboxylic acid, a compound that has been used as a precursor for molecules with anti-inflammatory and antimicrobial properties. researchgate.net

Furthermore, derivatives of the closely related 3,4-dihydro-1,2,4-benzotriazine scaffold have been shown to be potent ligands for sigma receptors, which are implicated in a variety of neurological and cardiovascular conditions. Current time information in Bangalore, IN. This highlights the capacity of the 1,2,4-benzotriazine core to be incorporated into molecules that interact with specific biological targets. The functional group on 1,2,4-Benzotriazin-3-ylmethanol provides an anchor point for attaching various pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The table below illustrates potential ligand precursors that could be synthesized from 1,2,4-Benzotriazin-3-ylmethanol, based on known chemistry of related heterocyclic systems.

| Starting Material | Potential Reaction | Intermediate | Potential Ligand Class |

| 1,2,4-Benzotriazin-3-ylmethanol | Oxidation | 1,2,4-Benzotriazine-3-carboxylic acid | Amide or ester-linked pharmacophores |

| 1,2,4-Benzotriazin-3-ylmethanol | Halogenation (e.g., with SOCl₂) | 3-(Chloromethyl)-1,2,4-benzotriazine | Ether- or amine-linked side chains |

| 1,2,4-Benzotriazin-3-ylmethanol | Etherification | 3-(Alkoxymethyl)-1,2,4-benzotriazine | Modulators of lipophilicity and binding |

Application in Methodological Organic Chemistry

In the context of methodological organic chemistry, 1,2,4-Benzotriazin-3-ylmethanol serves as a valuable starting point for creating more synthetically useful intermediates. The reactivity of the hydroxymethyl group is key to its utility as a building block.

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol of 1,2,4-Benzotriazin-3-ylmethanol can be oxidized under controlled conditions to afford 1,2,4-benzotriazine-3-carbaldehyde or, with stronger oxidizing agents, 1,2,4-benzotriazine-3-carboxylic acid. These derivatives are significantly more versatile in subsequent synthetic transformations. The aldehyde can participate in reactions such as Wittig olefination, reductive amination, and the formation of imines, while the carboxylic acid is a classic precursor for amides, esters, and acid chlorides. The synthesis of 1,2,4-benzotriazine-3-acetic acid, a related derivative, has been documented as a versatile intermediate for further chemical exploration. researchgate.net

Conversion to Halides: The hydroxyl group can be readily converted into a good leaving group, most commonly a halide. Reaction with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 3-(chloromethyl)- or 3-(bromomethyl)-1,2,4-benzotriazine, respectively. These halogenated intermediates are powerful electrophiles, ideal for nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This opens up a wide array of possibilities for attaching diverse functional groups to the 1,2,4-benzotriazine scaffold.

The table below summarizes some of the fundamental transformations that underscore the utility of 1,2,4-Benzotriazin-3-ylmethanol in synthetic methodology.

| Transformation | Reagent Example | Product | Synthetic Utility |

| Oxidation (to aldehyde) | PCC, DMP | 1,2,4-Benzotriazine-3-carbaldehyde | Precursor for imines, alkenes, secondary alcohols |

| Oxidation (to acid) | KMnO₄, Jones reagent | 1,2,4-Benzotriazine-3-carboxylic acid | Precursor for amides, esters, acid chlorides |

| Halogenation | SOCl₂, PBr₃ | 3-(Halomethyl)-1,2,4-benzotriazine | Electrophile for coupling reactions |

| Ether Synthesis | NaH, Alkyl halide | 3-(Alkoxymethyl)-1,2,4-benzotriazine | Introduction of various alkoxy groups |

| Esterification | Acyl chloride, Pyridine | 1,2,4-Benzotriazin-3-ylmethyl ester | Protection of the hydroxyl group or introduction of new functionalities |

Although direct applications are not as widely reported as for other heterocyclic systems, the fundamental reactivity of the hydroxymethyl group, combined with the established biological relevance of the 1,2,4-benzotriazine core, positions 1,2,4-Benzotriazin-3-ylmethanol as a valuable and versatile building block for future applications in both medicinal and synthetic chemistry.

Future Research Directions and Unexplored Avenues in 1,2,4 Benzotriazin 3 Ylmethanol Chemistry

Discovery of Novel and Highly Efficient Synthetic Routes

The development of efficient and sustainable synthetic methodologies is paramount in modern organic chemistry. bsb-muenchen.de While general methods for creating the 1,2,4-benzotriazine (B1219565) core exist, often through the oxidative cyclization of amidrazones or metal-free cycloadditions, specific, high-yield routes to 1,2,4-Benzotriazin-3-ylmethanol are not well-established. mdpi.comacs.org Future research should focus on developing novel synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

A promising avenue is the adoption of flow chemistry . uc.pt Continuous flow processes offer superior control over reaction parameters, enhance safety, and are highly scalable, making them ideal for producing heterocyclic compounds. uc.ptmdpi.comnih.gov A potential flow synthesis could involve the telescoping of multiple reaction steps, such as the formation of a key intermediate followed by in-line cyclization and functionalization, thereby avoiding the isolation of unstable intermediates and reducing solvent waste. uc.pt

Another area ripe for exploration is photocatalysis . Visible-light-mediated reactions can proceed under mild conditions, often without the need for harsh reagents or metal catalysts. researchgate.netrsc.org A hypothetical photocatalytic route could involve the cyclization of a precursor containing a protected hydroxymethyl group, initiated by a suitable photosensitizer. This approach could offer unique selectivity compared to traditional thermal methods.

| Parameter | Conventional Batch Synthesis (Hypothetical) | Proposed Novel Flow Synthesis |

| Key Strategy | Multi-step synthesis with isolation of intermediates. e.g., Oxidative cyclization of a pre-formed amidrazone. mdpi.com | Telescoped multi-step reaction in a continuous flow reactor. uc.pt |

| Reagents | Stoichiometric oxidants (e.g., MnO2), potentially harsh conditions. | Catalyst-based, potentially photocatalytic, minimal excess reagents. researchgate.net |

| Solvent Usage | High volume, multiple solvents for reaction and purification. | Reduced solvent volume, potential for in-line purification. nih.gov |

| Reaction Time | Hours to days per step. | Minutes to hours for the entire sequence. nih.gov |

| Scalability | Challenging, potential for batch-to-batch variability. | Readily scalable by extending operation time. mdpi.com |

| Safety | Handling of potentially hazardous reagents and intermediates. | Enhanced safety due to small reaction volumes and controlled conditions. mdpi.com |

Investigation of Unconventional Reactivity and Transformations

The dual functionality of 1,2,4-Benzotriazin-3-ylmethanol—the heterocyclic core and the alcohol side chain—opens up numerous possibilities for exploring unconventional reactivity. The 1,2,4-benzotriazine ring is known to participate in unique transformations, such as denitrogenative reactions that lead to the formation of other heterocyclic systems. researchgate.net

Future investigations could explore:

Photocatalytic Denitrogenation: Inspired by similar transformations in related benzotriazoles and benzotriazinones, visible-light photocatalysis could be used to extrude N2 from the triazine ring, generating a reactive intermediate. researchgate.netrsc.org Trapping this intermediate with various coupling partners (e.g., alkenes, alkynes) could lead to novel molecular scaffolds.

Electrochemical Transformations: Electrochemistry offers a green and powerful tool for inducing redox reactions. The reactivity of the benzotriazine ring under electrochemical reduction or oxidation could be explored to access novel ring-opened or ring-contracted products.